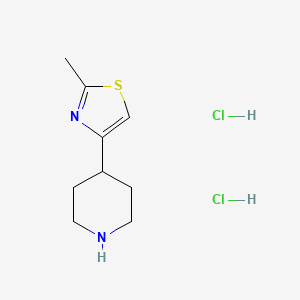![molecular formula C14H21ClN2O4 B15307505 (2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15307505.png)
(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by its complex structure, which includes an amino group, a hydroxyphenyl group, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of Amide Bond: The amino group of one reactant is coupled with the carboxyl group of another reactant to form an amide bond.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced through a substitution reaction.
Deprotection: The protecting groups are removed to yield the final product.
Formation of Hydrochloride Salt: The free base is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2R)-2-aminopentanamido-3-phenylpropanoic acid hydrochloride
- (2R)-2-aminopentanamido-3-(3-hydroxyphenyl)propanoic acid hydrochloride
- (2R)-2-aminopentanamido-3-(4-methoxyphenyl)propanoic acid hydrochloride
Uniqueness
(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and potential for specific interactions with biological targets, setting it apart from similar compounds.
特性
分子式 |
C14H21ClN2O4 |
|---|---|
分子量 |
316.78 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-2-3-11(15)13(18)16-12(14(19)20)8-9-4-6-10(17)7-5-9;/h4-7,11-12,17H,2-3,8,15H2,1H3,(H,16,18)(H,19,20);1H/t11-,12-;/m1./s1 |
InChIキー |
OUKDHKYDOYBVJH-MNMPKAIFSA-N |
異性体SMILES |
CCC[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)N.Cl |
正規SMILES |
CCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI)](/img/structure/B15307423.png)
![3-Oxaspiro[5.5]undecan-7-amine](/img/structure/B15307424.png)





![2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15307486.png)





![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)
